molecular formula C13H23NO3 B045918 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 215790-29-7

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B045918
CAS No.: 215790-29-7
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .

Comparison with Similar Compounds

  • Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
  • N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester
  • Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde
  • Trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

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